2-Ethylpyridin-3-amine

Descripción general

Descripción

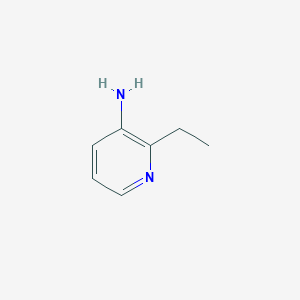

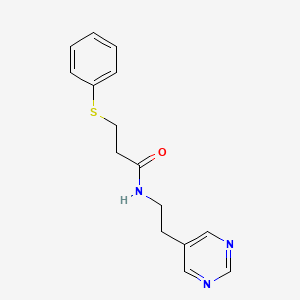

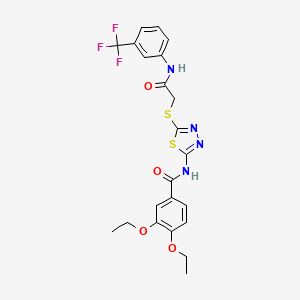

2-Ethylpyridin-3-amine is a chemical compound with the CAS Number: 861393-64-8 . It has a molecular weight of 122.17 and is typically in powder form . The IUPAC name for this compound is 2-ethyl-3-pyridinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 . This indicates that the compound has a pyridine ring with an ethyl group at the 2nd position and an amine group at the 3rd position .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Properties

2-Ethylpyridin-3-amine has been studied for its potential in developing non-steroidal anti-inflammatory agents. A study explored the synthesis of N-(2-pyridyl)amides of 1-R-4-hydroxy-2-quinolone-3-carboxylic acids, using ethyl 1-R-4-hydroxy-2-quinolone-3-carboxylates with 2-aminopyridine, and reported data on their analgesic and anti-inflammatory activity (Ukrainets et al., 1993).

Magneto-Structural Studies and Thermal Analysis

In magneto-structural studies, n-ethylpyridinium salts of the tetrabromocuprate(II) anion were prepared by reacting an ethanolic solution of the aromatic amine base, HBr, and CuBr2. The study included analysis through IR, UV–Vis and ESR spectroscopies, and thermal analysis, highlighting the properties of these compounds (Luque et al., 2002).

Catalytic Alkylation of Heteroaromatic Amines

A study on the catalytic alkylation of heteroaromatic amines with alcohols using ruthenium complexes showed that 2-aminopyridine could be alkylated with primary alcohols to produce monoalkylated and dialkylated amines. This research offers insights into synthetic applications of this compound (Watanabe et al., 1996).

Coordination Chemistry and Catalysis

Research involving 2,2'-bipyridylamines, which can be synthesized from 2-aminopyridines, focused on their reaction with palladium and nickel to form complexes. These nickel complexes have been found to be highly active in ethylene oligomerization catalysis (Schareina et al., 2001).

Synthesis of N-oxides of Pyridylacetylenic Amines

A study aimed at synthesizing N-oxides of pyridylacetylenic amines from 2-methyl-5-ethynylpyridine N-oxide and various amines. This research contributes to the understanding of the synthesis processes involving this compound (Ikramov et al., 2021).

Copper Catalysis in Amination of Aryl Halides

Copper catalysis has been utilized for the amination of aryl halides, converting bromopyridine into aminopyridine. This study underlines the significance of this compound in catalytic processes (Lang et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2-ethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIZYKRCAPLHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate](/img/structure/B2801466.png)

![1-[4-(ADAMANTAN-1-YL)PHENOXY]-3-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B2801469.png)

![3-(4-Methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2801471.png)

![5-ethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2801473.png)

![({[4-BROMO-2-(2-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE](/img/structure/B2801485.png)